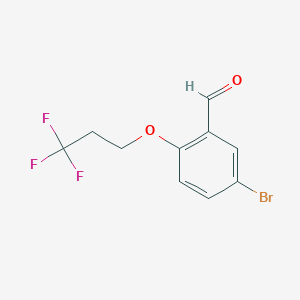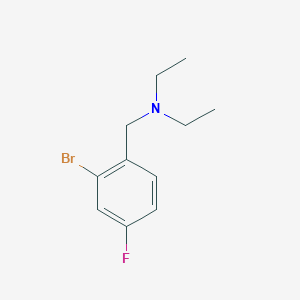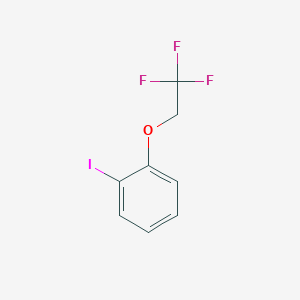
5-メチル-2-(4-メチル-1H-ピラゾール-1-イル)アニリン
概要
説明
“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1184546-75-5 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline .
Molecular Structure Analysis
The InChI code for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is 1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用
有機合成
この化合物は、特にトリ(ピラゾリル)メタン (Tpm) リガンドの合成において、有機合成で使用されます 。これらのリガンドは、さまざまな金属に結合する能力により、複雑な分子の作成において重要であり、触媒作用や生物医学化学で使用できます。 たとえば、Tpm リガンドは、結腸がんの治療の可能性について研究されています .
抗リーシュマニア活性および抗マラリア活性
5-メチル-2-(4-メチル-1H-ピラゾール-1-イル)アニリンなどのピラゾール含有化合物は、有望な抗リーシュマニア活性および抗マラリア活性を示しています 。 これらの化合物は、リーシュマニア・エチオピカおよびプラズモディウム・ベルゲイに対して合成および試験されており、一部の誘導体は、これらの疾患の新しい治療法を開発するための薬剤フォアとして大きな可能性を示しています .
金属錯体におけるリガンド効率
この化合物は、さまざまな化学反応における金属錯体の効率を向上させるリガンドとして機能します。 これは、特に、化合物が金属と安定な錯体を形成する能力が、これらの金属の触媒特性を高めることができる触媒の分野において関連しています .
結晶学および多形
結晶学において、5-メチル-2-(4-メチル-1H-ピラゾール-1-イル)アニリンは、多形、つまり異なる結晶形態の発生を研究するために使用されます 。この研究は、材料の物理的特性を理解するために重要であり、所望の特性を持つ新しい材料の開発につながる可能性があります。
密度汎関数理論 (DFT) 計算
この化合物は、計算化学、特にDFT計算において、分子構造のエネルギーを予測するために使用されます 。これらの計算は、分子の安定性と反応性を理解するために不可欠であり、材料科学や創薬に影響を与えます。
薬理効果
最後に、ピラゾール誘導体は、抗炎症、鎮痛、血管拡張、抗うつ、細胞保護などの多様な薬理効果が知られています 。また、癌治療と肥満対策における可能性についても調査されています。
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
While specific future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” are not available in the retrieved data, pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .
作用機序
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include 5-methyl-2-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets to exert their effects
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have a significant impact on various biochemical pathways
Result of Action
It’s known that pyrazole-bearing compounds can have significant biological effects
生化学分析
Biochemical Properties
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the proliferation of cancer cells by altering the expression of specific genes involved in cell cycle regulation . Additionally, it has been reported to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been shown to inhibit certain kinases, which play a critical role in signal transduction pathways . This inhibition can lead to downstream effects on gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.
Metabolic Pathways
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, which affect its bioavailability and activity. These metabolic pathways can also influence the levels of metabolites within the cell, potentially leading to changes in cellular function .
Transport and Distribution
The transport and distribution of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into cells by specific membrane transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy. For instance, if the compound is localized to the mitochondria, it may influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHMUPTSIFQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)
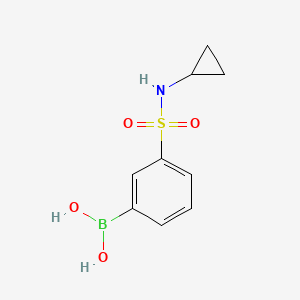
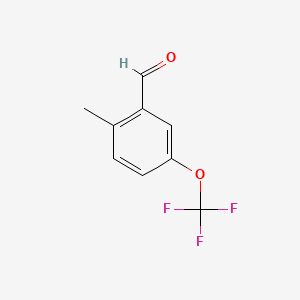
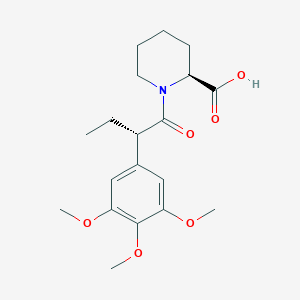
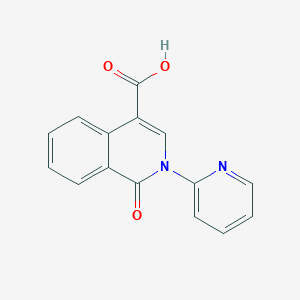



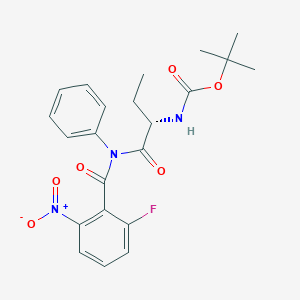
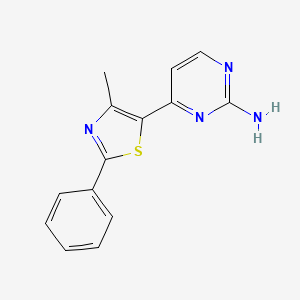
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
